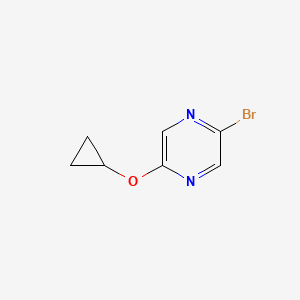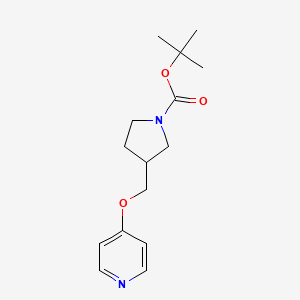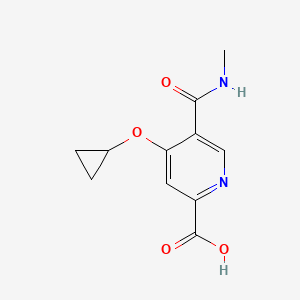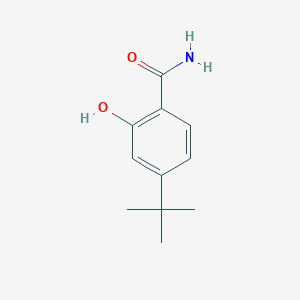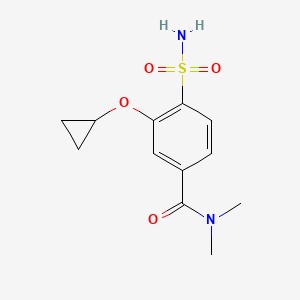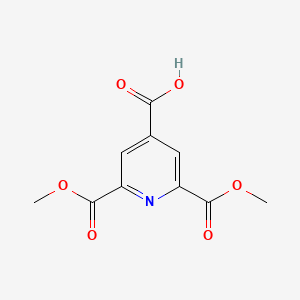
2,6-Bis(methoxycarbonyl)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(methoxycarbonyl)isonicotinic acid is an organic compound with the molecular formula C10H9NO6 It is a derivative of isonicotinic acid, featuring two methoxycarbonyl groups at the 2 and 6 positions of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(methoxycarbonyl)isonicotinic acid typically involves the esterification of isonicotinic acid derivatives. One common method includes the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Bis(methoxycarbonyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Bis(methoxycarbonyl)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(methoxycarbonyl)isonicotinic acid involves its interaction with specific molecular targets. In the context of plant immunity, the compound acts as an elicitor, mimicking pathogen attack and triggering the plant’s systemic acquired resistance (SAR) pathways . This leads to the activation of defense genes and the production of antimicrobial compounds, enhancing the plant’s resistance to infections.
Comparación Con Compuestos Similares
Isonicotinic acid: A simpler derivative with a single carboxylic acid group.
2,6-Dichloroisonicotinic acid: A derivative with chlorine atoms at the 2 and 6 positions, known for its use as a plant immunity inducer.
Nicotinic acid:
Uniqueness: 2,6-Bis(methoxycarbonyl)isonicotinic acid is unique due to its dual methoxycarbonyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in synthetic chemistry and plant biology.
Propiedades
Fórmula molecular |
C10H9NO6 |
|---|---|
Peso molecular |
239.18 g/mol |
Nombre IUPAC |
2,6-bis(methoxycarbonyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H9NO6/c1-16-9(14)6-3-5(8(12)13)4-7(11-6)10(15)17-2/h3-4H,1-2H3,(H,12,13) |
Clave InChI |
IDMJGOLVRVFGTL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-Bromo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14838756.png)

